Cas no 1331239-16-7 (4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride)
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chloroanilino)-6-ethylquinoline-3-carbonitrile:hydrochloride
- 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride
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- Inchi: 1S/C18H14ClN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H
- InChI Key: ROYCNMZSHJXBHN-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(CC)=CC=2)C(NC2=CC=C(Cl)C=C2)=C(C#N)C=1.[H]Cl
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-2147-2μmol |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride |
1331239-16-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-2147-5μmol |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride |
1331239-16-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-2147-1mg |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride |
1331239-16-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-2147-2mg |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride |
1331239-16-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-2147-3mg |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride |
1331239-16-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-2147-4mg |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride |
1331239-16-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3382-2147-5mg |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride |
1331239-16-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride
Introduction to 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride (CAS No. 1331239-16-7)
4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride (CAS No. 1331239-16-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.
The structure of 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride is characterized by a quinoline core with specific functional groups that contribute to its unique pharmacological profile. The presence of a chlorophenyl substituent and an ethyl group on the quinoline ring, along with the cyano group at the C-3 position, imparts specific chemical and biological properties that make this compound a subject of ongoing research.
Recent studies have highlighted the potential of 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride in various therapeutic areas. One notable application is its use as an anticancer agent. Research has shown that this compound exhibits significant cytotoxic activity against several cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
In addition to its anticancer properties, 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. These findings suggest that 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride may have potential applications in the treatment of chronic inflammatory conditions.
The pharmacokinetic properties of 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride have also been studied to assess its suitability for clinical use. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its effectiveness and safety in vivo. However, further research is needed to optimize its pharmacokinetic parameters and evaluate its long-term safety and efficacy.
Clinical trials are currently underway to investigate the therapeutic potential of 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of efficacy in treating certain types of cancer and inflammatory diseases. These trials are crucial for validating the preclinical findings and determining the optimal dosing regimens for different patient populations.
The development of new therapeutic agents like 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride is essential for addressing unmet medical needs and improving patient outcomes. Ongoing research aims to elucidate the molecular mechanisms underlying its biological activities and identify potential targets for combination therapy. Additionally, efforts are being made to synthesize analogs with enhanced potency and reduced side effects, which could further expand the therapeutic applications of this class of compounds.
In conclusion, 4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride (CAS No. 1331239-16-7) represents a promising candidate in the field of medicinal chemistry with potential applications in cancer treatment and inflammation management. Continued research and clinical evaluation will be crucial in realizing its full therapeutic potential and bringing it closer to clinical use.
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